molecular formula C4H3N3O4 B12874474 (4,5-Dioxo-4,5-dihydro-1H-pyrazol-3-yl)carbamic acid CAS No. 859955-10-5

(4,5-Dioxo-4,5-dihydro-1H-pyrazol-3-yl)carbamic acid

Cat. No.: B12874474
CAS No.: 859955-10-5
M. Wt: 157.08 g/mol
InChI Key: CEGHWNHLHREVPW-UHFFFAOYSA-N
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Description

(4,5-Dioxo-4,5-dihydro-1H-pyrazol-3-yl)carbamic acid is a heterocyclic compound that features a pyrazole ring with two keto groups and a carbamic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Dioxo-4,5-dihydro-1H-pyrazol-3-yl)carbamic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with diketones under acidic conditions, leading to the formation of the pyrazole ring. The carbamic acid group can be introduced through subsequent reactions with isocyanates or carbamoyl chlorides.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the keto groups, converting them into hydroxyl groups.

    Substitution: The carbamic acid moiety can participate in substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Hydroxylated pyrazole derivatives.

    Substitution: Various substituted carbamic acid derivatives.

Scientific Research Applications

(4,5-Dioxo-4,5-dihydro-1H-pyrazol-3-yl)carbamic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as luminescent materials.

Mechanism of Action

The mechanism of action of (4,5-Dioxo-4,5-dihydro-1H-pyrazol-3-yl)carbamic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the pyrazole ring and carbamic acid group allows for various interactions with biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    (4,5-Dioxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid: Similar structure but with an acetic acid group instead of carbamic acid.

    (4,5-Dioxo-4,5-dihydro-1H-pyrazol-3-yl)methanol: Contains a hydroxymethyl group instead of carbamic acid.

    (4,5-Dioxo-4,5-dihydro-1H-pyrazol-3-yl)amine: Features an amino group instead of carbamic acid.

Uniqueness: The presence of the carbamic acid group in (4,5-Dioxo-4,5-dihydro-1H-pyrazol-3-yl)carbamic acid provides unique reactivity and potential biological activity compared to its analogs. This functional group allows for additional hydrogen bonding and interactions with biological targets, which can be advantageous in medicinal chemistry.

Properties

CAS No.

859955-10-5

Molecular Formula

C4H3N3O4

Molecular Weight

157.08 g/mol

IUPAC Name

(4,5-dioxo-1H-pyrazol-3-yl)carbamic acid

InChI

InChI=1S/C4H3N3O4/c8-1-2(5-4(10)11)6-7-3(1)9/h(H,10,11)(H2,5,6,7,8,9)

InChI Key

CEGHWNHLHREVPW-UHFFFAOYSA-N

Canonical SMILES

C1(=O)C(=O)NN=C1NC(=O)O

Origin of Product

United States

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